molecular formula C9H9F2N B12975989 (R)-4,6-Difluoro-2,3-dihydro-1H-inden-1-amine

(R)-4,6-Difluoro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B12975989
M. Wt: 169.17 g/mol
InChI Key: PMEWWUGTAKIVBC-SECBINFHSA-N
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Description

(R)-4,6-Difluoro-2,3-dihydro-1H-inden-1-amine is a bicyclic aromatic amine with a molecular formula of C₉H₉F₂N and a molar mass of 169.17 g/mol . Its structure features a fused bicyclic indene core substituted with fluorine atoms at positions 4 and 6, and an amine group at position 1. The stereochemistry of the chiral center (R-configuration) is critical for its biological interactions. Key properties include:

  • SMILES: C1CC2=C(C1N)C=C(C=C2F)F
  • InChIKey: PMEWWUGTAKIVBC-UHFFFAOYSA-N
  • Density: 1.257 g/cm³ (predicted)
  • Boiling Point: 195.5±40.0 °C (predicted)
    The hydrochloride salt (CAS 1199782-88-1) is commercially available with 97% purity, enhancing its solubility for pharmaceutical applications .

Properties

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

(1R)-4,6-difluoro-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C9H9F2N/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4,9H,1-2,12H2/t9-/m1/s1

InChI Key

PMEWWUGTAKIVBC-SECBINFHSA-N

Isomeric SMILES

C1CC2=C([C@@H]1N)C=C(C=C2F)F

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4,6-Difluoro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 4,6-difluoroindanone.

    Reduction: The ketone group of 4,6-difluoroindanone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The alcohol is then converted to the amine via a reductive amination process. This involves the reaction of the alcohol with an amine source, such as ammonia or an amine, in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods

Industrial production of ®-4,6-Difluoro-2,3-dihydro-1H-inden-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

®-4,6-Difluoro-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms on the indane ring can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate (NaSR) or primary amines (RNH2).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted indane derivatives.

Scientific Research Applications

®-4,6-Difluoro-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of novel materials with specific electronic properties.

    Biological Studies: The compound is studied for its potential biological activity and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of ®-4,6-Difluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Fluorine Substitution Patterns

(R)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1637453-74-7)
  • Differences : Fluorines at positions 5 and 6 instead of 4 and 5.
  • The negative regions shift toward fluorine atoms, affecting interactions with targets like TRP461 and GLU299 residues .
  • Stereochemistry : The R-configuration retains chiral specificity, but the repositioned fluorines reduce similarity to (R)-4,6-difluoro analog (structural similarity: 0.94) .
(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1286734-90-4)
  • Differences : Single fluorine at position 4 and S-configuration.
  • Impact : Reduced electron-withdrawing effects compared to the 4,6-difluoro derivative, lowering HOMO energy (-0.187 to -0.056 kcal/mol vs. reference drugs) .
  • Bioactivity : Lower predicted binding affinity due to fewer fluorine interactions .

Functional Group Derivatives

Urea/Thiourea Derivatives of 2,3-Dihydro-1H-inden-1-amine
  • Structure : Substituents like 4-bromo-phenyl (IC₅₀: 4b = 18.7 µM) or 4-fluoro-phenyl (4f) enhance antioxidant activity via radical scavenging .
  • Comparison : The (R)-4,6-difluoro parent compound lacks direct antioxidant activity but serves as a scaffold for functionalization.
2-Arylidene-2,3-dihydro-1H-inden-1-amine Derivatives
  • Structure : Chalcone-derived arylidene groups introduce α,β-unsaturated ketones.
  • Bioactivity : Exhibits antiproliferative and antimalarial effects, unlike the fluorinated parent compound .

Stereochemical Variants

(S)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine (CAS 916214-29-4)
  • Differences : S-configuration at the chiral center.
  • Impact : Enantiomers may show divergent binding to neurotransmitter transporters (e.g., dopamine, serotonin), as seen in indatraline analogs .

Electronic and Structural Analysis

Table 1: Key Properties of (R)-4,6-Difluoro-2,3-dihydro-1H-inden-1-amine and Analogs

Compound Fluorine Positions HOMO (kcal/mol) LUMO (kcal/mol) Bioactivity Highlights References
(R)-4,6-Difluoro analog 4,6 -0.187 -0.056 Target-specific binding via F13/F16
(R)-5,6-Difluoro analog 5,6 N/A N/A Modified MEP maps
(S)-4-Fluoro analog 4 -0.172 -0.049 Reduced electron withdrawal
Urea derivative (4b) None N/A N/A Antioxidant (IC₅₀: 18.7 µM)

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